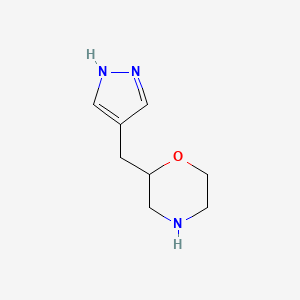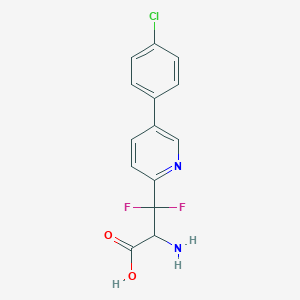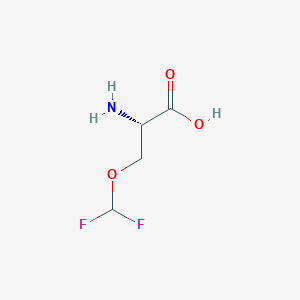![molecular formula C9H17NO B12993254 (7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)
(7-Azaspiro[3.5]nonan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Azaspiro[35]nonan-2-yl)methanol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Azaspiro[3.5]nonan-2-yl)methanol typically involves the reaction of a spirocyclic ketone with an amine, followed by reduction. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent to convert the ketone to the corresponding alcohol. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
(7-Azaspiro[3.5]nonan-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agents used.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4 or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(7-Azaspiro[3.5]nonan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (7-Azaspiro[3.5]nonan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the spiro ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: A similar compound with a methyl group at the 7-position, which may exhibit different chemical and biological properties.
(7-azaspiro[3.5]nonan-5-yl)methanol: Another spirocyclic compound with the hydroxyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
(7-Azaspiro[3.5]nonan-2-yl)methanol is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
7-azaspiro[3.5]nonan-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-8-5-9(6-8)1-3-10-4-2-9/h8,10-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVDAIOLOJNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B12993191.png)
![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)

![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)

![(R)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12993225.png)
![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)

![5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)

![4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
